6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine
Descripción
Propiedades
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-17(2)13-9-14(16-10-15-13)18-8-7-11-5-3-4-6-12(11)18/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYGWMSOJCRZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of indoline derivatives with pyrimidine precursors under specific conditions. One common method involves the use of palladium-catalyzed C–H activation of acetylated anilines with epoxides, which proceeds via the formation of a 6,4-palladacycle intermediate . This reaction provides regioselectively functionalized products in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or indoline rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing the secretion of inflammatory cytokines . The exact pathways and molecular targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(indolin-1-yl)ethan-1-one
- 1-phenylpyrrolidin-2-one
- 1,1-dimethyl-3-phenylurea
Uniqueness
6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and versatility in various applications .
Actividad Biológica
The compound 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine is with a molecular weight of approximately 226.27 g/mol. The compound features a pyrimidine ring substituted with a 2,3-dihydroindole moiety, which is crucial for its biological interactions.
Research indicates that this compound may act through various mechanisms:
- Receptor Interaction : It has been reported to interact with orexin receptors (OX1 and OX2), functioning as an antagonist that may influence the sleep/wake cycle .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Antimicrobial Properties
The antimicrobial efficacy of 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine has been evaluated in several studies. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various bacterial strains:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine | MRSA | 8 |
| 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine | VRE | 16 |
These results suggest that the compound may serve as a promising lead for developing new antimicrobial agents.
Case Studies
- Study on Antibacterial Activity : A study published in ChemistryOpen evaluated the antibacterial properties of various pyrimidine derivatives, including the target compound. The results demonstrated significant activity against MRSA and VRE, supporting the potential for further development in clinical settings .
- Pharmacokinetic Studies : Research on similar compounds indicates favorable pharmacokinetic profiles, suggesting that modifications to the structure could enhance bioavailability and therapeutic efficacy .
Q & A
Q. Basic Characterization
- Structural Elucidation : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the indole ring appear at δ 6.8–7.5 ppm .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and HRMS for exact mass determination (e.g., [M+H]+ calculated: 297.1482) .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C under inert atmospheres) .
How can researchers identify biological targets for this compound?
Q. Advanced Target Identification
- In Vitro Screening : High-throughput assays against kinase panels or GPCRs, with IC50 values calculated using dose-response curves .
- Biophysical Methods : Surface plasmon resonance (SPR) to measure binding affinity (KD < 1 µM for targets like Aurora kinases) .
- Structural Biology : Co-crystallization with proteins (e.g., CDK2) to map binding interactions, guided by molecular docking .
How should structure-activity relationship (SAR) studies be designed for this scaffold?
Q. Advanced SAR Design
- Substituent Variation : Modify the indole’s dihydro group (e.g., fluorination) or pyrimidine’s dimethylamino group to assess potency shifts .
- Activity Cliffs : Compare analogs (e.g., 6-(indol-1-yl)-N-methylpyrimidin-4-amine) in cellular assays (e.g., antiproliferative activity in HeLa cells) .
- Meta-Analysis : Use public databases (ChEMBL, PubChem) to cross-reference bioactivity data and identify conserved pharmacophores .
What computational strategies enhance the study of this compound?
Q. Advanced Computational Modeling
- Docking Simulations : AutoDock Vina or Schrödinger to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate protein-ligand stability under physiological conditions .
- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) to optimize geometries and predict spectroscopic properties .
How should contradictory data on biological activity be resolved?
Q. Advanced Data Analysis
- Assay Validation : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Impurity Profiling : LC-MS to rule out degradants or synthetic byproducts affecting activity .
- Contextual Factors : Account for cell line variability (e.g., p53 status in cancer models) or serum protein binding in IC50 discrepancies .
What methodologies assess the compound’s stability and solubility?
Q. Advanced Physicochemical Profiling
- Forced Degradation : Exposure to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions, monitored via HPLC .
- Solubility : PAMPA assay at pH 7.4 (logS ≈ -4.2) or co-solvent systems (e.g., PEG-400) to improve bioavailability .
- Photostability : ICH Q1B guidelines under UV light (320–400 nm) to evaluate degradation pathways .
How are pharmacokinetic (PK) properties evaluated in preclinical studies?
Q. Advanced PK Profiling
- In Vitro ADME : Microsomal stability (t1/2 > 30 min in human liver microsomes) and CYP inhibition assays .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound < 5%) .
- In Vivo PK : Rodent studies with IV/PO dosing (e.g., AUC0–24 = 1500 ng·h/mL) and tissue distribution analysis via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
